(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
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Overview
Description
(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that features a thiazole ring, a fluorinated methoxyphenyl group, and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorinated Methoxyphenyl Group: This step involves the use of a fluorinated methoxyphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction with the thiazole intermediate.
Ethyl Substitution: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Final Coupling with Aniline: The final step involves coupling the synthesized intermediate with aniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamimidoyl-phenyl)-glycine derivatives
- 4-Methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
Uniqueness
(2E)-3-ETHYL-4-(3-FLUORO-4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of a thiazole ring, a fluorinated methoxyphenyl group, and an ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17FN2OS |
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Molecular Weight |
328.4g/mol |
IUPAC Name |
3-ethyl-4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C18H17FN2OS/c1-3-21-16(13-9-10-17(22-2)15(19)11-13)12-23-18(21)20-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI Key |
GOYJPZQMECJLBY-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)F |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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